molecular formula C42H62N4O2 B13776701 1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- CAS No. 65087-00-5

1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-

Cat. No.: B13776701
CAS No.: 65087-00-5
M. Wt: 655.0 g/mol
InChI Key: HSXZUJITRDSCOP-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- is a complex organic compound with the molecular formula C42H62N4O2. It is also known by other names such as 2,4-bis[(4-dodecylphenyl)diazenyl]-1,3-benzenediol . This compound is characterized by its two azo groups (-N=N-) attached to a benzenediol core, with long dodecyl (C12H25) chains attached to the phenyl rings. The presence of azo groups and long alkyl chains imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- has several scientific research applications:

    Chemistry: Used as a dye and pigment due to its vibrant color and stability.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of colored polymers and materials.

Mechanism of Action

The mechanism of action of 1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- is primarily based on its ability to undergo reversible azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, including enzymes and receptors. The long alkyl chains enhance its solubility in lipid environments, facilitating its incorporation into biological membranes and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- is unique due to its long dodecyl chains, which impart distinct physical properties such as increased hydrophobicity and solubility in non-polar solvents. These properties make it particularly useful in applications requiring amphiphilic compounds .

Properties

CAS No.

65087-00-5

Molecular Formula

C42H62N4O2

Molecular Weight

655.0 g/mol

IUPAC Name

2,6-bis[(4-dodecylphenyl)hydrazinylidene]cyclohex-4-ene-1,3-dione

InChI

InChI=1S/C42H62N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-35-25-29-37(30-26-35)43-45-39-33-34-40(47)41(42(39)48)46-44-38-31-27-36(28-32-38)24-22-20-18-16-14-12-10-8-6-4-2/h25-34,43-44H,3-24H2,1-2H3

InChI Key

HSXZUJITRDSCOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)NN=C2C=CC(=O)C(=NNC3=CC=C(C=C3)CCCCCCCCCCCC)C2=O

Origin of Product

United States

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